
4-(PHENYLAZO)BENZOIC ACID
Overview
Description
4-(Phenyldiazenyl)benzoic acid, also known as 4-(Phenylazo)benzoic acid, is an organic compound with the molecular formula C13H10N2O2. It is an azobenzene derivative, characterized by the presence of a diazenyl group (-N=N-) attached to a benzoic acid moiety. This compound is notable for its photoisomerizable properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Phenyldiazenyl)benzoic acid can be synthesized through the diazotization of p-aminobenzoic acid followed by coupling with nitrosobenzene . The reaction typically involves the following steps:
- p-Aminobenzoic acid is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with nitrosobenzene to form 4-(Phenyldiazenyl)benzoic acid.
Industrial Production Methods
Industrial production methods for 4-(Phenyldiazenyl)benzoic acid often involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Phenyldiazenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the diazenyl group can lead to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Amines are the primary products.
Substitution: Substituted aromatic compounds, such as nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
Chemical and Material Science Applications
Photoresponsive Materials
4-(Phenylazo)benzoic acid is widely utilized in the development of photoresponsive materials. Its ability to undergo trans-cis isomerization upon exposure to UV light allows it to act as a molecular switch. This property is harnessed in creating smart materials that can change their physical properties in response to light stimuli, making them suitable for applications in optical devices and sensors .
Synthesis of Dyes and Pigments
The compound is also employed in the synthesis of various dyes and pigments due to its vibrant color and stability. Its derivatives are used in textile and food industries, where color stability under light exposure is crucial . The synthesis often involves coupling reactions with other aromatic compounds to enhance color properties.
Biological Applications
Biological Imaging
In biological research, this compound has been investigated as a probe for imaging techniques. Its photoisomerizable nature allows it to be used in fluorescence microscopy, where it can help visualize cellular processes by changing its fluorescence properties upon light exposure .
Photodynamic Therapy
The compound has potential therapeutic applications, particularly in photodynamic therapy (PDT) for cancer treatment. As a photosensitizer, it can generate reactive oxygen species upon light activation, targeting tumor cells while minimizing damage to surrounding healthy tissue. Studies have shown promising results in using PABA-based compounds for this purpose .
Industrial Applications
Production of Photochromic Materials
this compound is utilized in the preparation of novel photochromic materials, such as ZrO2 precursor solutions. These materials are essential in creating coatings and films that change color or opacity when exposed to light, finding applications in smart windows and optical filters .
Electrode Functionalization
The interaction of this compound with semiconductor electrodes like TiO2 and ZnO has been explored for enhancing the efficiency of solar cells and sensors. The compound can form complexes that improve charge transfer processes, contributing to more efficient energy conversion systems .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Phenyldiazenyl)benzoic acid primarily involves its photoisomerizable properties. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization of the diazenyl group. This photoisomerization can modulate the compound’s interaction with molecular targets, such as proteins or nucleic acids, thereby affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar in structure but lacks the carboxylic acid group.
4-(Phenylazo)aniline: Contains an amino group instead of a carboxylic acid group.
4-(Phenylazo)phenol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4-(Phenyldiazenyl)benzoic acid is unique due to its combination of photoisomerizable properties and the presence of a carboxylic acid group. This combination allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Biological Activity
4-(Phenylazo)benzoic acid, also known as 4-(phenyldiazenyl)benzoic acid, is a compound characterized by its azo group (-N=N-) linking a phenyl group to a benzoic acid moiety. This compound has garnered attention due to its unique biological activities, particularly in pharmacology and materials science. Its structural properties allow it to function as a photosensitive agent, which has implications in various biological and chemical applications.
- Molecular Formula : CHNO
- Molecular Weight : 226.23 g/mol
- Melting Point : 247-250°C
- Density : 1.19 g/cm³
- Boiling Point : 418.1°C at 760 mmHg
Antibacterial Properties
Research has indicated that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. In studies involving various bacterial strains, the compound demonstrated promising results, suggesting its potential as an antibacterial agent.
Bacterial Strain | Activity Observed |
---|---|
Staphylococcus aureus | Effective |
Streptococcus pneumoniae | Effective |
Klebsiella pneumoniae | Effective |
Vibrio cholerae | Effective |
Shigella boydii | Effective |
These findings highlight the compound's potential for development into therapeutic agents targeting bacterial infections .
TRPA1 Agonist Activity
This compound is recognized as a photosensitive and photoswitchable agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1). This receptor plays a critical role in pain signaling pathways. The ability of this compound to modulate TRPA1 activity through light exposure provides a novel approach for studying pain mechanisms and developing analgesics.
- Mechanism : Upon exposure to specific wavelengths of light, the compound can induce conformational changes that activate TRPA1 channels, leading to pain signaling modulation .
Photophysical Properties
The compound's photosensitivity allows it to undergo reversible structural changes upon light exposure. This characteristic is utilized in various applications, including:
- Optical Control of Biological Processes : By utilizing the photoswitchable nature of the compound, researchers can control biological responses with high precision.
- Nanobiomolecular Machines : The compound has been integrated into designs for nanomachines that operate based on light activation .
Study on Antimicrobial Efficacy
In a comprehensive study published in MDPI, researchers synthesized several organotin(IV) complexes derived from this compound and evaluated their antibacterial properties. The study concluded that these complexes exhibited enhanced antibacterial activity compared to the free ligand, indicating that modifications to the original structure can significantly improve biological efficacy .
Pain Modulation Research
In another research effort, Qiao et al. (2021) explored the use of this compound as a pharmacological tool for pain signaling studies. The findings suggested that this compound could effectively modulate TRPA1 activity, providing insights into pain mechanisms and potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(phenylazo)benzoic acid, and how can precursor scoring optimize yield?
- Methodological Answer : Utilize retrosynthetic analysis tools (e.g., PISTACHIO, BKMS_METABOLIC) to identify feasible precursors, focusing on azo coupling reactions between aniline derivatives and benzoic acid analogs. Template relevance heuristics suggest prioritizing diazonium salt intermediates for electrophilic substitution . Purification via recrystallization in ethanol/water mixtures enhances purity (>95%), confirmed by HPLC.
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer : Combine FT-IR (to confirm azo N=N stretching ~1450–1600 cm⁻¹) and NMR (¹H/¹³C) spectroscopy. For crystallographic validation, employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement, ensuring R-factor convergence below 0.05 .
Q. What solvent systems are optimal for studying its stability under varying pH conditions?
- Methodological Answer : Use buffered solutions (pH 2–12) with UV-Vis spectroscopy to monitor λmax shifts. Stability decreases above pH 10 due to azo bond cleavage; DMSO/water (1:4 v/v) is recommended for long-term storage .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered azo groups) be resolved during refinement?
- Methodological Answer : Apply twin refinement in SHELXL or SIR97 to model disorder, using restraints for bond lengths/angles. Compare electron density maps (ORTEP-3) to distinguish static vs. dynamic disorder . Validate with Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What computational strategies predict the compound’s interactions with enzymes like carbonic anhydrase?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 1CA2) to identify binding poses. MD simulations (GROMACS) assess stability, focusing on hydrogen bonds between the carboxyl group and Zn²⁺ active sites . Compare with experimental IC₅₀ values from enzyme inhibition assays .
Q. How do substituents on the phenyl ring affect photoisomerization kinetics?
- Methodological Answer : Use time-resolved UV-Vis spectroscopy (nanosecond pulses) to track cis-trans isomerization. Electron-withdrawing groups (e.g., -NO₂) accelerate kinetics by lowering activation energy (ΔG‡), while electron donors (e.g., -OCH₃) stabilize trans isomers . DFT calculations (B3LYP/6-31G*) model transition states .
Q. What analytical workflows address discrepancies in reported bioactivity data (e.g., antimicrobial vs. inert results)?
- Methodological Answer : Standardize assay conditions (e.g., MIC testing in Mueller-Hinton broth) and validate purity via LC-MS. Cross-reference with structural analogs (e.g., 4-hydroxybenzoic acid derivatives) to identify SAR trends. Grouping/read-across methods justify bioactivity based on shared functional groups (e.g., carboxyl and azo motifs) .
Q. Data Analysis and Reporting
Q. How should researchers document crystallographic data for reproducibility?
- Methodological Answer : Deposit CIF files in the Cambridge Structural Database (CSD), including all refinement parameters (SHELXL instructions) and H-atom positioning details. Use PLATON to check for missed symmetry or twinning .
Q. What statistical methods resolve batch-to-batch variability in synthetic yields?
- Methodological Answer : Apply ANOVA to identify critical factors (e.g., temperature, stoichiometry). Design of experiments (DoE) with central composite design optimizes reaction parameters, reducing RSD to <5% .
Key Tools/Software :
Properties
IUPAC Name |
4-phenyldiazenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPTZWQFHBVOLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061784 | |
Record name | Benzoic acid, 4-(phenylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1562-93-2, 37790-20-8 | |
Record name | 4-(2-Phenyldiazenyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1562-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylazobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(phenylazo)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037790208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-(2-phenyldiazenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-(phenylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylazobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Phenylazobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7WT6MJ3SW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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